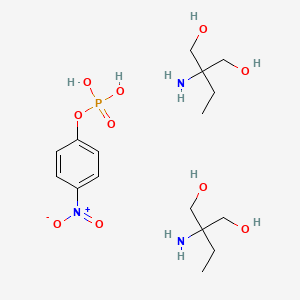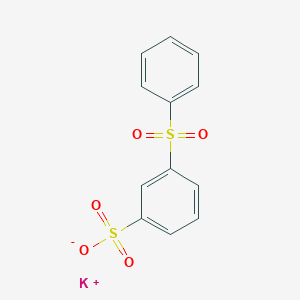
4,4'-Diacetoxystilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diacetoxystilbene is a chemical compound with the molecular formula C18H16O4 . It is also known by other names such as Diacetic acid [4,4’- (1,2-ethenediyl)bisbenzene]-1,1’-diyl ester and Diacetic acid (ethene-1,2-diyl)bis-p-phenylene ester .
Synthesis Analysis
The synthesis of 4,4’-Diacetoxystilbene or similar compounds has been reported in several studies . For instance, one study demonstrated that unspecific peroxygenases (UPOs) from certain basidiomycetes were able to catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-dihydroxy-trans-stilbene .Wissenschaftliche Forschungsanwendungen
Organocatalytic Oxidative Dehydrogenation
4,4'-Diacetoxystilbene has been utilized in the preparation of azobenzenes under mild conditions. The metal-free oxidation systems demonstrate wide substituent tolerance, compatible with various functional groups, leading to good yields of asymmetrical azo compounds (Ma et al., 2012).
Electro-organic Reactions
The electrochemical behavior of this compound varies with solvent composition, leading to different products like diphenylacetylene or hydrogenolysis of acetate groups. This highlights its role in the study of electro-organic reactions (Adams, Kamkar, & Utley, 1980).
Phenolic Oxidation
This compound is effective in oxidizing quinols to quinones, demonstrating its usefulness in phenolic oxidation processes (Pelter & Elgendy, 1988).
Synthesis of Chalcone Derivatives
This compound is involved in the synthesis of chalcone derivatives, which have demonstrated significant biological activities such as free radical scavenging and anti-inflammatory effects (Jung et al., 2017).
Electrochemical Sensing Applications
It has been employed in fabricating sensors for substances like 4-aminophenol, showcasing its utility in electrochemical sensing technologies (Yin et al., 2010).
Novel Polyurethanes Synthesis
This compound derivatives have been used in synthesizing novel polyurethanes, contributing to the development of new materials with specific properties (Lin, Kuo, & Chen, 2001).
Photochemical Reactivity Modification
This compound's photochemical reactivity can be altered by adsorption onto different materials, a concept critical in understanding and manipulating photochemical processes (Baldoví et al., 1995).
Photocatalytic Oxidation Studies
This compound plays a role in photocatalytic oxidation studies, helping to understand the selectivity of hydroxyl radicals in the oxidation of aromatic compounds (Palmisano et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4'-Diacetoxystilbene involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Stilbene", "Acetic anhydride", "Sulfuric acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Stilbene is reacted with acetic anhydride in the presence of sulfuric acid to form 4,4'-Diacetoxystilbene.", "The reaction mixture is then cooled and poured into a mixture of sodium acetate and methanol to precipitate the product.", "The product is then filtered and washed with methanol to obtain pure 4,4'-Diacetoxystilbene." ] } | |
CAS-Nummer |
63449-52-5 |
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
[4-[2-(4-acetyloxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O4/c1-13(19)21-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-14(2)20/h3-12H,1-2H3 |
InChI-Schlüssel |
PJNPBRIHJXMRDS-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C |
SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(benzo[d]thiazol-2-yl)benzoate](/img/structure/B7824713.png)

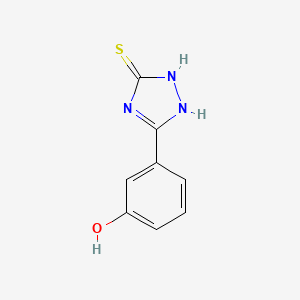
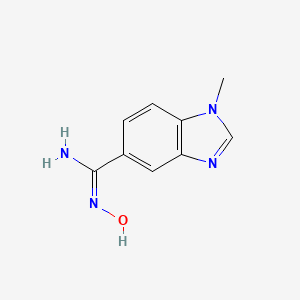
![1-[(3-Nitrophenyl)methylsulfonyl]piperidine](/img/structure/B7824759.png)
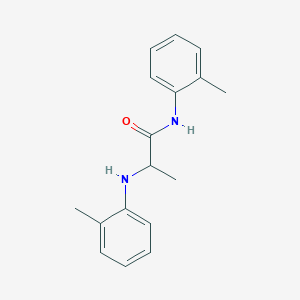
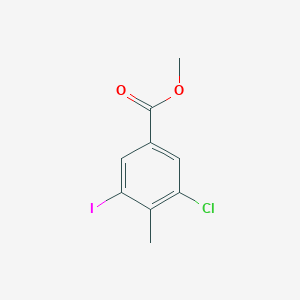

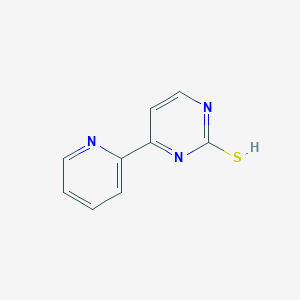
![Ethyl [(pentachlorophenyl)sulfanyl]acetate](/img/structure/B7824784.png)

